molecular formula C21H27FN6O B5563631 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5563631
M. Wt: 398.5 g/mol
InChI Key: FXZCVLFCGDDOAK-UHFFFAOYSA-N
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Description

This compound is of interest in the field of medicinal chemistry and pharmaceutical research for its potential biological activities and chemical properties. Its structure contains multiple functional groups that may contribute to various interactions at the molecular level.

Synthesis Analysis

The synthesis of similar fluoro-containing pyrimidine derivatives involves multiple steps, including electrophilic fluorination and nucleophilic substitution reactions. These compounds are synthesized for potential use in imaging dopamine D4 receptors, indicating their significance in neurological studies (Eskola et al., 2002).

Scientific Research Applications

Cancer Treatment

  • A study by (Hammam et al., 2005) explored compounds including pyrimidine derivatives for anti-lung cancer activity. They found these compounds to exhibit anticancer activity at low concentrations.

Antipsychotic Drugs

  • Research by (Raviña et al., 2000) developed conformationally restricted butyrophenones with affinities for various dopamine and serotonin receptors. These compounds, including benzoylpiperidine and pyrimidinylpiperazine, were evaluated as potential antipsychotic agents.

Serotonin Receptor Antagonists

  • A study by (Watanabe et al., 1992) synthesized derivatives with 4-fluorobenzoyl piperidine groups, showing potent 5-HT2 antagonist activity, suggesting their potential use in treating conditions related to serotonin receptors.

Antibacterial Agents

  • (Cecchetti et al., 1987) researched pyridobenzothiazine acid derivatives as potent antibacterial agents against both Gram-positive and Gram-negative pathogens. This included compounds with 4-methyl-1-piperazinyl groups.

Anti-Inflammatory and Analgesic Agents

  • Research by (Alam et al., 2010) synthesized new thiazolo [3,2-a] pyrimidine derivatives, demonstrating significant anti-inflammatory and antinociceptive activities.

Quantum Chemical and Molecular Dynamic Studies

  • A study by (Kaya et al., 2016) involved quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives on iron.

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific structure and the target it is designed to interact with. For example, some pyrimidine derivatives have been found to have anti-inflammatory effects through inhibition of certain inflammatory mediators .

properties

IUPAC Name

(3-fluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-16-23-19(26-8-6-25(2)7-9-26)15-20(24-16)27-10-12-28(13-11-27)21(29)17-4-3-5-18(22)14-17/h3-5,14-15H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZCVLFCGDDOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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